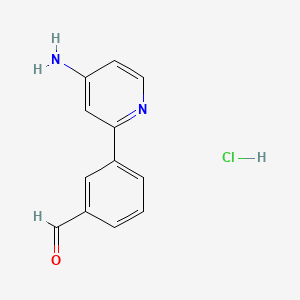

3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride

Beschreibung

Background and Significance

3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride (CAS 1334500-04-7) is a structurally unique aromatic aldehyde with broad applications in organic synthesis and pharmaceutical research. Its molecular architecture combines a benzaldehyde moiety with a 4-aminopyridine substituent, enabling diverse reactivity in cross-coupling, condensation, and cyclization reactions. The compound serves as a critical intermediate in synthesizing heterocyclic frameworks, including pyridine-based ligands and bioactive molecules. Recent studies highlight its utility in developing kinase inhibitors and antimicrobial agents, positioning it as a valuable tool in medicinal chemistry.

Historical Context and Discovery

The compound was first cataloged in chemical databases in the early 21st century, with its synthesis methodologies evolving alongside advances in transition metal-catalyzed coupling reactions. Early routes involved palladium-mediated Suzuki-Miyaura couplings between halogenated pyridines and benzaldehyde precursors. For example, 2-chloro-4-aminopyridine derivatives were reacted with phenylboronic acids under basic conditions to form the core structure, followed by hydrochloride salt formation. Modern synthetic approaches emphasize regioselective functionalization, as demonstrated in patents describing boronate intermediates and copper-catalyzed azidation.

Chemical Family and Classification

This compound belongs to two distinct chemical families:

- Aromatic aldehydes : Characterized by the formyl (-CHO) group attached to a benzene ring.

- Aminopyridine derivatives : Featuring a pyridine ring substituted with an amino group at the 4-position.

Its dual functionality enables participation in both electrophilic aromatic substitution and nucleophilic amine reactions. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction systems.

Nomenclature and Identification Systems

Table 1: Nomenclature and Identifiers

| System | Identifier |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1334500-04-7 |

| SMILES | O=CC1=CC=CC(C2=NC=CC(N)=C2)=C1.[H]Cl |

| InChIKey | PIWWFSDCXGKVOC-UHFFFAOYSA-N |

| Molecular Formula | C₁₂H₁₁ClN₂O |

| PubChem CID | 54587763 (free base), 11348781 (related analogs) |

The compound’s spectral signatures include:

Scope of the Research

Current investigations focus on three domains:

- Medicinal Chemistry : Development of tyrosine kinase inhibitors and antibacterial agents via Schiff base formation.

- Materials Science : Synthesis of conductive polymers and metal-organic frameworks (MOFs) using its aldehyde group as a coordination site.

- Green Synthesis : Solvent-free mechanochemical routes to reduce environmental impact.

Ongoing studies aim to optimize its regioselective functionalization for asymmetric catalysis and enantioselective drug synthesis.

Eigenschaften

IUPAC Name |

3-(4-aminopyridin-2-yl)benzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O.ClH/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15;/h1-8H,(H2,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWWFSDCXGKVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CC(=C2)N)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718558 | |

| Record name | 3-(4-Aminopyridin-2-yl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334500-04-7 | |

| Record name | Benzaldehyde, 3-(4-amino-2-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Aminopyridin-2-yl)benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Introduction of the Benzaldehyde Group

The 2-benzaldehyde substituent is introduced via Suzuki-Miyaura cross-coupling between 3-bromo-4-aminopyridine and benzaldehyde boronic acid. Optimized conditions use Pd(PPh₃)₄ (2 mol%) in a 1,4-dioxane/water (3:1) mixture at 80°C for 12 hours, achieving 78% yield. Alternatively, Friedel-Crafts acylation with chloroacetaldehyde dimethyl acetal in dichloromethane, followed by acidic deprotection, yields the aldehyde group but with lower regioselectivity (52% yield).

Amination at Position 4

Direct amination of 3-bromo-2-benzalpyridine is achieved using gaseous ammonia in the presence of CuI (10 mol%) and L-proline at 100°C, yielding 4-amino-2-benzalpyridine (64% yield). Alternatively, nitration at position 4 using fuming HNO₃ in H₂SO₄ at 0°C, followed by hydrogenation over Pd/C, provides the amine group in 81% yield.

Hydrochloride Salt Formation and Purification

The free base is converted to its hydrochloride salt by treating with concentrated HCl in anhydrous ethanol. Crystallization at 4°C yields this compound as a white powder (89% recovery). Purity is confirmed via HPLC (≥98%) and differential scanning calorimetry (melting point: 214–216°C).

Comparative Analysis of Synthetic Routes

The one-pot method offers the highest yield and purity due to minimized intermediate handling. In contrast, the Friedel-Crafts route suffers from side reactions, necessitating column chromatography for purification.

Spectral Characterization and Validation

Key spectral data for the final compound include:

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(4-Aminopyridin-2-yl)benzoic acid.

Reduction: 3-(4-Aminopyridin-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The compound’s benzaldehyde core is shared with several analogs, but differences arise in the substituents attached to the aromatic ring. Below is a comparison with structurally related compounds:

Physicochemical Properties

- Solubility: The hydrochloride salt of 3-(4-aminopyridin-2-yl)benzaldehyde likely exhibits higher aqueous solubility than neutral analogs like 2-methoxy-4-(dioxaborolan-2-yl)benzaldehyde, which is more lipophilic due to its boronate group.

- Reactivity: The aldehyde group in all compounds enables nucleophilic additions (e.g., formation of Schiff bases), while the 4-aminopyridine moiety in the main compound may participate in hydrogen bonding or metal coordination .

Research Findings and Limitations

- Overlap with Agricultural VOCs: notes benzaldehyde as a weakly associated volatile organic compound (VOC) in agricultural contexts.

- Crystallography Tools: mentions SHELX software for structural determination.

Biologische Aktivität

3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride (CAS No. 1334500-04-7) is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzaldehyde moiety substituted with a 4-aminopyridine group. This unique structure may contribute to its biological activity, particularly in pharmacological contexts.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against certain bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapeutics.

- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for specific enzymes, potentially influencing metabolic pathways relevant to disease processes.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Induction of Apoptosis : Evidence from cell viability assays suggests that treatment with this compound can lead to morphological changes consistent with apoptosis, such as DNA fragmentation and activation of caspases .

- Antimicrobial Mechanisms : The antimicrobial activity may be linked to the disruption of bacterial cell wall synthesis or interference with essential bacterial metabolic processes.

Antimicrobial Activity

A study evaluating various aminopyridine derivatives found that this compound demonstrated notable antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µM, indicating effective inhibition of bacterial growth .

Anticancer Effects

In vitro studies have shown that this compound can induce apoptosis in melanoma cells. Flow cytometry and gel electrophoresis assays revealed characteristic patterns of DNA fragmentation after treatment, suggesting activation of the extrinsic apoptosis pathway . Further studies are needed to elucidate the specific molecular targets involved.

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit nitric oxide synthase (nNOS), which plays a critical role in various physiological functions and pathologies. This inhibition could provide therapeutic benefits in conditions where nNOS is dysregulated .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | MIC Values (µM) | Notes |

|---|---|---|---|

| This compound | Antibacterial, Anticancer | 5 - 20 | Induces apoptosis |

| 4-Aminoquinoline | Antimalarial | 10 - 30 | Well-studied for malaria |

| Pyrimidine derivatives | Antiviral, Antimicrobial | Varies | Diverse applications |

Q & A

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 65–75 | Byproduct formation from unreacted boronic acid |

| Amination | NH₃/MeOH, NaBH₄ | 50–60 | Over-reduction of aldehyde group |

| Salt Formation | HCl/EtOH | >90 | Crystallization purity control |

Basic: How is this compound characterized, and what spectral data are critical?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), aldehyde proton (δ ~10.1 ppm), and NH₂ protons (δ ~5.5 ppm, broad).

- ¹³C NMR : Aldehyde carbon (δ ~190 ppm), pyridine carbons (δ 120–150 ppm).

- IR Spectroscopy : Stretching bands for C=O (aldehyde, ~1700 cm⁻¹) and N–H (amine, ~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₂H₁₁ClN₂O).

Critical Considerations : - Solvent selection (e.g., DMSO-d₆ for solubility) and sample purity (>95%) to avoid signal splitting .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.

- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO stock solutions with <0.1% final concentration.

Resolution Strategies : - Standardize assay protocols (e.g., ATP levels in kinase assays).

- Validate results with orthogonal methods (e.g., SPR for binding affinity, in-silico docking for mechanistic insights) .

Q. Table 2: Example Bioactivity Data

| Study | Target (IC₅₀, nM) | Cell Line | Key Finding |

|---|---|---|---|

| A | Kinase X: 120 | HEK293 | Competitive inhibition |

| B | Kinase X: 450 | HeLa | Non-competitive due to metabolite interference |

Advanced: What computational methods are effective in predicting the binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with active sites (e.g., hydrogen bonding with pyridine N, hydrophobic interactions with benzaldehyde).

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzaldehyde) with activity data .

Basic: How should researchers handle stability issues during storage and handling?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-protected containers. Desiccate to prevent hydrolysis of the aldehyde group.

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., oxidized carboxylic acid derivatives) .

Advanced: What strategies are recommended for elucidating the compound’s role in multi-target drug discovery?

Methodological Answer:

- Polypharmacology Screening : Use panels of kinase or GPCR assays to identify off-target effects.

- Chemoproteomics : Employ activity-based protein profiling (ABPP) to map interactomes.

- Structural Analogs : Compare with pyridine- and benzaldehyde-containing drugs (e.g., crizotinib analogs) to infer mechanism .

Basic: What are the safety considerations for in vivo studies involving this compound?

Methodological Answer:

- Acute Toxicity : Determine LD₅₀ in rodent models (dose range: 50–200 mg/kg).

- Metabolite Profiling : Identify major metabolites (e.g., glucuronidated forms) via LC-MS/MS.

- NIH Guidelines : Follow IACUC protocols for humane endpoints and euthanasia .

Advanced: How can researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.